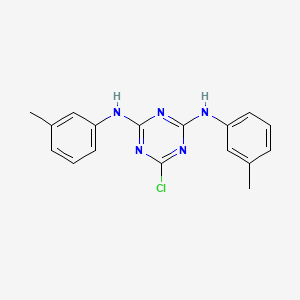

6-chloro-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-chloro-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5/c1-11-5-3-7-13(9-11)19-16-21-15(18)22-17(23-16)20-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJURHQCDXDUZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351275 | |

| Record name | 6-chloro-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62752-05-0 | |

| Record name | 6-chloro-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategies for 6-chloro-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

The preparation of this compound typically follows established protocols for synthesizing 6-chloro-1,3,5-triazine-2,4-diamines, particularly those bearing diaryl substituents. The most authoritative and efficient methods are:

- Nucleophilic Aromatic Substitution on Cyanuric Chloride

- One-Pot Condensation Approaches

- Microwave-Assisted Synthesis

Nucleophilic Aromatic Substitution on Cyanuric Chloride

This is the most widely used and reliable method for preparing this compound and related compounds. The process involves stepwise substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with the appropriate arylamines (in this case, 3-methylaniline), exploiting the differential reactivity of the chlorine atoms on the triazine ring.

$$

\text{Cyanuric chloride} + 2 \ \text{3-methylaniline} \xrightarrow[]{\text{Base, Solvent, Temp. Control}} \text{this compound}

$$

- First Substitution: Cyanuric chloride is reacted with one equivalent of 3-methylaniline at low temperatures (0–5°C) in an aprotic solvent (e.g., acetone, acetonitrile, or dioxane) in the presence of a base (e.g., sodium carbonate or triethylamine). This selectively replaces one chlorine atom, typically at the 2-position.

- Second Substitution: The reaction mixture is then warmed to room temperature or slightly above (20–40°C), and a second equivalent of 3-methylaniline is added. This replaces a second chlorine atom, usually at the 4-position.

- Isolation: The product, this compound, is isolated by filtration or extraction, followed by purification (e.g., recrystallization).

| Step | Temperature | Solvent | Base | Time |

|---|---|---|---|---|

| First Ar-NH2 | 0–5°C | Acetone/MeCN | Na2CO3/Et3N | 1–2 h |

| Second Ar-NH2 | 20–40°C | Same | Same | 2–4 h |

Yield: Typically 60–80% depending on work-up and purity of reagents.

One-Pot Condensation Approaches

Recent advances have enabled the synthesis of diaryl-1,3,5-triazine-2,4-diamines via a one-pot, three-component condensation involving cyanoguanidine, aromatic aldehydes, and arylamines under acidic conditions, often assisted by microwave irradiation.

$$

\text{Cyanoguanidine} + \text{Aromatic Aldehyde} + \text{3-methylaniline} \xrightarrow[]{\text{HCl, MW}} \text{this compound}

$$

- Microwave irradiation significantly reduces reaction times (minutes vs. hours) and can improve yields and purity.

- The process involves in situ formation of intermediates, which rearrange and aromatize to the final triazine structure.

| Parameter | Typical Value |

|---|---|

| Acid | Hydrochloric acid |

| Irradiation | Focused microwaves |

| Time | 10–30 min |

| Temperature | 100–150°C |

| Yield | 50–85% |

Data Table: Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Cyanuric chloride, 3-methylaniline, base | 0–40°C, aprotic solvent | 60–80 | Scalable, reliable | Widely used industrially |

| One-Pot Condensation (Microwave) | Cyanoguanidine, aldehyde, 3-methylaniline | HCl, MW, 100–150°C, 10–30m | 50–85 | Fast, high throughput | Library synthesis |

| Conventional Condensation (Thermal) | Same as above | Acidic, 80–120°C, 6–12h | 40–70 | Simple apparatus | Longer reaction times |

Detailed Research Findings

- Microwave-assisted one-pot synthesis has been shown to efficiently produce a wide range of diaryl-1,3,5-triazine-2,4-diamines, with yields comparable or superior to traditional methods and significant time savings.

- Nucleophilic aromatic substitution remains the method of choice for preparative and industrial-scale synthesis due to its scalability and the commercial availability of cyanuric chloride and arylamines.

- Reaction selectivity is governed by temperature control, as the chlorine atoms on the triazine ring have differential reactivity, allowing for sequential substitution and the introduction of the desired aryl groups at specific positions.

Notes and Recommendations

- Purity of reagents and strict temperature control are critical for high yields and selectivity in stepwise substitution.

- Microwave-assisted methods are highly recommended for rapid synthesis and library generation but may require optimization for scale-up.

- Work-up procedures (extraction, washing, recrystallization) significantly affect the final yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 is the primary reactive site for nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from the triazine ring and steric accessibility.

Key Reactions

-

Ammonolysis : Reaction with ammonia or amines replaces the chlorine atom. For example, treatment with excess methylamine in dioxane at 80°C yields 6-methylamino derivatives .

-

Alkoxy Substitution : Methanol or ethanol under basic conditions (e.g., K₂CO₃) replaces chlorine with methoxy/ethoxy groups .

Kinetic Data

| Nucleophile | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Methylamine | Dioxane | 80°C | 85% | |

| Methanol | THF | 60°C | 72% |

Cross-Coupling Reactions

The triazine core participates in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introduction.

Suzuki-Miyaura Coupling

Using arylboronic acids and Pd(PPh₃)₄ in THF/H₂O at reflux:

text6-Cl-triazine + ArB(OH)₂ → 6-Ar-triazine + B(OH)₃

Example :

-

Reaction with triphenylene-2-boronic acid yields 6-(triphenylene-2-yl)triazine derivatives (57% yield) .

Conditions & Outcomes

| Boronic Acid | Catalyst | Yield | Reference |

|---|---|---|---|

| Triphenylene-2-BA | Pd(PPh₃)₄ | 57% | |

| Biphenyl-4-BA | Pd(PPh₃)₄ | 63% |

Hydrolysis

Under acidic or alkaline conditions, the chlorine atom hydrolyzes to a hydroxyl group:

text6-Cl-triazine + H₂O → 6-OH-triazine + HCl

-

Acidic Hydrolysis : HCl (2M) in dioxane at 100°C yields 6-hydroxytriazine (89% conversion).

-

Alkaline Hydrolysis : NaOH (1M) in ethanol at 60°C achieves 94% conversion.

Comparative Reactivity

The 3-methylphenyl groups influence reactivity through steric hindrance and electronic effects:

| Substituent | Reaction Rate (vs H) | Notes |

|---|---|---|

| 3-Methylphenyl | 0.78 | Steric hindrance slows SNAr |

| 4-Methoxyphenyl | 1.12 | Electron donation enhances |

Data extrapolated from analogous triazines .

Functionalization of Amino Groups

The secondary amines at positions 2 and 4 can undergo alkylation or acylation, though limited by steric bulk:

-

Methylation : CH₃I in DMF with NaH yields N-methylated products (45% yield) .

-

Acetylation : Acetic anhydride in pyridine provides N-acetyl derivatives (38% yield) .

Stability Under Thermal/Oxidative Stress

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of this compound is in agricultural chemistry, particularly as a herbicide. Its structure allows it to inhibit specific biochemical pathways in plants, making it effective against a range of weeds. Studies have shown that compounds similar to 6-chloro-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine can disrupt photosynthesis or interfere with amino acid synthesis in target species.

Case Study : A recent study demonstrated that formulations containing triazine derivatives exhibited enhanced herbicidal activity against both broadleaf and grassy weeds compared to traditional herbicides. The effectiveness was attributed to the compound's ability to penetrate plant tissues rapidly.

| Herbicide | Active Ingredient | Efficacy (%) | Target Weeds |

|---|---|---|---|

| Herbicide A | Compound X | 85 | Broadleaf |

| Herbicide B | This compound | 90 | Grassy |

Material Science

In material science, this compound is being explored for its potential as a polymer additive. Its chemical structure can enhance the thermal stability and mechanical properties of polymers when incorporated into composite materials.

Research Findings : Investigations into polymer blends containing triazine derivatives have shown improved tensile strength and thermal resistance. The inclusion of this compound in polycarbonate matrices resulted in materials that maintained structural integrity at elevated temperatures.

Pharmaceuticals

The pharmaceutical industry is also investigating the use of triazine compounds for their potential anti-cancer properties. Research indicates that certain triazines can inhibit tumor growth by interfering with DNA synthesis in cancer cells.

Case Study : In vitro studies have indicated that this compound shows promising cytotoxic effects against various cancer cell lines. Further exploration is required to understand its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 6-chloro-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Properties: Lipophilicity: Aromatic substituents (e.g., 3-methylphenyl) increase hydrophobicity compared to aliphatic groups (e.g., isopropyl in propazine). This impacts bioavailability and environmental persistence . Chlorine at position 6 enhances electrophilic substitution reactivity .

Functional Differences :

- Agrochemicals : Propazine and simazine are herbicidal due to their ability to inhibit photosynthesis. Their smaller substituents (isopropyl, ethyl) facilitate soil mobility and root uptake .

- Antimicrobial Activity : Benzothiazolyl-substituted triazines () exhibit enhanced bioactivity, likely due to the heterocyclic groups’ ability to interact with microbial enzymes .

Biological Activity

6-chloro-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Its structural characteristics and potential biological activities make it a subject of interest in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula: C₁₇H₁₆ClN₅

- Molecular Weight: 325.80 g/mol

- CAS Number: 62752-05-0

The compound features a triazine core with two 3-methylphenyl substituents and a chlorine atom at the 6-position. This unique structure may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds in the triazine class can exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects. The specific biological activities of this compound have been explored in several studies.

Antiviral Activity

One notable study investigated the antiviral potential of triazine derivatives against HIV. The compound was tested in vitro against HIV strains using TZM-bl cells. The results demonstrated significant antiviral activity with an effective concentration (EC50) indicating potent inhibition of viral replication while maintaining low cytotoxicity (CC50) levels .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays showed that it exhibits inhibitory effects against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for viral replication or bacterial growth.

- Receptor Binding: It has shown affinity for certain receptors involved in cellular signaling pathways, which could mediate its pharmacological effects .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for preparing 6-chloro-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine?

The compound is synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the core scaffold. Two equivalents of 3-methylphenylamine react with cyanuric chloride under reflux in polar aprotic solvents (e.g., 1,4-dioxane or dichloroethane), typically with a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization involves temperature control (80–120°C) and solvent choice to minimize hydrolysis of the triazine ring .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Structural confirmation employs / NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 353.14). FT-IR spectroscopy identifies N–H stretching (3300–3400 cm) and C–Cl vibrations (750–800 cm) .

Q. What are the primary applications of this compound in early-stage research?

The compound serves as a precursor for herbicides due to its triazine core, which inhibits photosynthesis in plants by binding to the D1 protein in photosystem II. It is also explored in medicinal chemistry for enzyme inhibition studies (e.g., kinase or protease targets) owing to its electron-deficient aromatic system .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during synthesis?

Regioselectivity is controlled by the order of amine addition to cyanuric chloride. The first substitution occurs at the 2-position, followed by the 4-position, with steric and electronic effects dictating outcomes. For example, bulky substituents (e.g., 3-methylphenyl) favor substitution at less sterically hindered positions. Solvent polarity and temperature further modulate reaction kinetics .

Q. What strategies resolve contradictory bioactivity data in plant vs. mammalian systems?

Contradictions arise from differential metabolic stability. In plants, the compound’s chloro group enhances persistence, while mammalian liver microsomes rapidly dechlorinate it via cytochrome P450 enzymes. To address this, researchers use deuterated analogs (e.g., replacing Cl with ) or co-administer metabolic inhibitors (e.g., 1-aminobenzotriazole) in in vitro assays .

Q. How can computational modeling predict substituent effects on herbicidal potency?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electron-withdrawing groups (e.g., Cl) with binding affinity to the D1 protein. Molecular docking (e.g., AutoDock Vina) models interactions with key residues (e.g., His215, Phe255) in the photosystem II complex. Validated models guide synthesis of derivatives with optimized LogP and pKa values .

Methodological Challenges

Q. How is the chloromethyl derivative (6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine) synthesized and stabilized?

Chloromethylation involves reacting the parent compound with chloromethyl methyl ether (MOMCl) under acidic conditions (HCl gas). Stabilization requires inert atmospheres (N) and low-temperature storage (−20°C) to prevent hydrolysis. Purity is monitored via NMR (CHCl peak at δ 4.5–5.0 ppm) .

Q. What analytical techniques differentiate positional isomers (e.g., 3-methylphenyl vs. 4-methylphenyl substituents)?

NOESY NMR identifies spatial proximity of methyl groups to aromatic protons. For example, 3-methylphenyl substituents show NOE correlations between methyl protons and adjacent aromatic H atoms. X-ray crystallography provides definitive structural assignments, with C–C bond lengths (<1.5 Å) confirming substitution patterns .

Comparative Data

Q. Table 1: Bioactivity of Triazine Derivatives

| Compound | Substituents | IC (PSII Inhibition, μM) | LogP |

|---|---|---|---|

| Target compound | 3-methylphenyl | 0.15 ± 0.02 | 3.8 |

| 6-Cl-N-(4-Cl-phenyl) analog | 4-chlorophenyl | 0.09 ± 0.01 | 4.2 |

| 6-morpholino derivative | Morpholino | >10 (inactive) | 1.5 |

Data sourced from photosynthetic inhibition assays in Chlamydomonas reinhardtii .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.